molecular formula C12H9ClINO2S B5978921 4-chloro-N-(3-iodophenyl)benzenesulfonamide CAS No. 6100-50-1

4-chloro-N-(3-iodophenyl)benzenesulfonamide

Cat. No. B5978921
CAS RN: 6100-50-1
M. Wt: 393.63 g/mol
InChI Key: MNFGJALTRTYWEB-UHFFFAOYSA-N
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Description

4-chloro-N-(3-iodophenyl)benzenesulfonamide, also known as I-CBP112, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in research. I-CBP112 is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are known to play critical roles in gene expression regulation.

Mechanism of Action

4-chloro-N-(3-iodophenyl)benzenesulfonamide selectively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This results in the inhibition of BET protein-mediated gene transcription and downstream cellular processes. This compound has been shown to have high selectivity for BET proteins, with minimal off-target effects.
Biochemical and Physiological Effects
In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have also demonstrated the potential of this compound as an anti-cancer agent, with significant tumor growth inhibition observed in animal models. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-(3-iodophenyl)benzenesulfonamide is its high selectivity for BET proteins, which allows for the specific modulation of gene expression and cellular processes. Additionally, this compound has been shown to have minimal toxicity and off-target effects. However, one limitation of this compound is its low solubility, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for the use of 4-chloro-N-(3-iodophenyl)benzenesulfonamide in scientific research. One area of interest is the study of the role of BET proteins in various disease states, such as cancer and inflammatory disorders. Additionally, the development of more potent and selective BET inhibitors based on the structure of this compound is an active area of research. Finally, the use of this compound in combination with other drugs or therapies to enhance their efficacy is also an area of interest.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential for use in scientific research. Its selective inhibition of BET proteins allows for the specific modulation of gene expression and downstream cellular processes. While there are limitations to its use, the future directions for this compound research are promising and may lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of 4-chloro-N-(3-iodophenyl)benzenesulfonamide involves several steps, including the reaction of 3-iodophenylboronic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with sulfamide. The final product is obtained after purification through column chromatography. The synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

4-chloro-N-(3-iodophenyl)benzenesulfonamide has been extensively used in scientific research to study the role of BET proteins in various biological processes. BET proteins are known to regulate gene expression by binding to acetylated histones. By inhibiting BET proteins, this compound can modulate gene expression and affect cellular processes such as proliferation, differentiation, and apoptosis.

properties

IUPAC Name

4-chloro-N-(3-iodophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClINO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFGJALTRTYWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClINO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362326
Record name 4-chloro-N-(3-iodophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6100-50-1
Record name 4-chloro-N-(3-iodophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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